molecular formula C16H10ClF3N4O2 B2808148 1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1428372-52-4

1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2808148
CAS No.: 1428372-52-4
M. Wt: 382.73
InChI Key: LGIQGBIMABXPKH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethoxyphenyl boronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorophenyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and trifluoromethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(3-bromophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the chlorophenyl and trifluoromethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O2/c17-10-2-1-3-12(8-10)24-9-14(22-23-24)15(25)21-11-4-6-13(7-5-11)26-16(18,19)20/h1-9H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIQGBIMABXPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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